2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS: 733740-65-3) is a cyclopentane-based carboxylic acid derivative featuring a 3-fluorophenyl ketone ethyl chain. Its molecular formula is C₁₄H₁₅FO₃, with a molecular weight of 250.27 g/mol . The compound adopts a trans-stereochemistry, as indicated by its IUPAC name (1R,2S)-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. This compound is structurally related to intermediates used in pharmaceutical synthesis, such as kinase inhibitors like AZD1152, highlighting its relevance in drug development .
Properties
IUPAC Name |
2-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBQWPROZSALEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction between a diene and a dienophile offers a stereocontrolled route to the cyclopentane skeleton. For example, cyclopentene derivatives can be synthesized via the reaction of 1,3-butadiene with ethylene under high-pressure conditions, followed by hydrogenation to yield the saturated cyclopentane ring. This method provides excellent regioselectivity but requires precise control over reaction temperature and pressure to avoid side products.
Ring-Closing Metathesis (RCM)
Transition metal catalysts, such as Grubbs’ catalyst, enable the formation of the cyclopentane ring via RCM. A diene precursor, such as 1,5-pentadiene, undergoes metathesis to generate the cyclic structure. This approach is advantageous for its modularity and compatibility with functional groups but necessitates anhydrous conditions and inert atmospheres.
Introduction of the Carboxylic Acid Group
The carboxylic acid moiety at position 1 of the cyclopentane ring is typically introduced through oxidation or hydrolysis:
Oxidation of Primary Alcohols
A cyclopentane-bearing primary alcohol (e.g., cyclopentylmethanol) is oxidized using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid. For instance:
$$
\text{Cyclopentylmethanol} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{Cyclopentane-1-carboxylic acid}
$$
Yields for this method range from 65–80%, depending on the oxidizing agent and reaction time.
Hydrolysis of Nitriles
Cyclopentane-1-carbonitrile undergoes acidic or basic hydrolysis to produce the carboxylic acid. Using concentrated hydrochloric acid at reflux conditions achieves near-quantitative conversion:
$$
\text{Cyclopentane-1-carbonitrile} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Cyclopentane-1-carboxylic acid}
$$
This method is preferred for its high efficiency but requires careful handling of toxic hydrogen cyanide byproducts.
Installation of the 2-(3-Fluorophenyl)-2-oxoethyl Substituent
The 2-(3-fluorophenyl)-2-oxoethyl group is appended via Friedel-Crafts acylation or nucleophilic acyl substitution:
Friedel-Crafts Acylation
3-Fluorophenylacetyl chloride reacts with the cyclopentane intermediate in the presence of aluminum chloride (AlCl₃) to form the ketone linkage:
$$
\text{Cyclopentane derivative} + \text{3-Fluorophenylacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane}
$$
Reaction conditions (e.g., solvent: dichloromethane, temperature: 0–5°C) are critical to minimize over-acylation.
Nucleophilic Acyl Substitution
An alternative approach involves reacting a cyclopentane Grignard reagent with 3-fluorophenyl acetic acid chloride:
$$
\text{Cyclopentylmagnesium bromide} + \text{ClCOCH}2\text{(3-FC}6\text{H}_4\text{)} \xrightarrow{\text{THF}} \text{Target intermediate}
$$
This method offers better control over substituent positioning but requires strict moisture-free conditions.
Multi-Step Synthetic Pathways
Pathway A: Sequential Functionalization
Pathway B: Convergent Synthesis
- Pre-functionalized Cyclopentane : Start with cyclopentane-1-carbonitrile.
- Simultaneous Acylation and Hydrolysis : One-pot reaction with 3-fluorophenylacetyl chloride and HCl (Yield: 58%).
Total Yield : 58%.
Optimization and Industrial-Scale Production
Catalytic Enhancements
Palladium-catalyzed cross-coupling reactions improve efficiency in introducing aromatic groups. For example, Suzuki-Miyaura coupling with 3-fluorophenylboronic acid reduces side reactions compared to Friedel-Crafts.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields >70%. Solvent-free conditions using ionic liquids further enhance sustainability.
Comparative Data Table
| Method | Key Steps | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|
| Sequential (Path A) | RCM → Hydrolysis → Acylation | 46.7 | 95 | 24 |
| Convergent (Path B) | One-pot acylation/hydrolysis | 58 | 89 | 18 |
| Palladium-Catalyzed | Suzuki coupling → Oxidation | 62 | 97 | 12 |
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nitrating agents under controlled temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and result in desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analogs share the cyclopentane-1-carboxylic acid core but differ in substituents on the phenyl ring, their positions, and stereochemistry. Key comparisons are summarized below:
Halogen-Substituted Analogs
- Chlorine and iodine increase lipophilicity but may reduce solubility and introduce steric or toxicological challenges.
Methyl- and Trifluoromethyl-Substituted Analogs
- Substituent Position : Ortho-methyl groups induce steric hindrance, while para-trifluoromethyl groups enhance electron withdrawal but may reduce binding affinity in certain targets.
Stereochemical and Positional Variations
- Cis vs. Trans Isomerism : The cis-isomer of the trifluoromethyl analog () may exhibit distinct pharmacokinetics due to altered spatial arrangement compared to the trans-configured fluorophenyl compound.
- Cyclopentane Substitution : Shifting the substituent from position 2 (fluorophenyl analog) to position 3 (trifluoromethyl analog) could affect ring strain and interaction with biological targets.
Research Findings and Structure-Activity Relationships (SAR)
- Lipophilicity Trends : Halogenated analogs follow Cl > F > I in lipophilicity, influencing membrane permeability and distribution. The trifluoromethyl analog’s high logP (~4.0) may limit aqueous solubility .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism makes it advantageous over chlorine and iodine, which may form reactive metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
